molecular formula C20H24O2 B14361688 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate CAS No. 90139-26-7

3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate

Cat. No.: B14361688
CAS No.: 90139-26-7
M. Wt: 296.4 g/mol
InChI Key: QIEAQHDTFAOYMW-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a 4-methylphenyl group attached to a pentan-3-yl chain, which is further esterified with 4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate typically involves the esterification reaction between 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(4-Methylphenyl)pentan-3-ol and 4-methylbenzoic acid.

    Reduction: 3-(4-Methylphenyl)pentan-3-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester bond can be cleaved by esterases, leading to the release of 3-(4-methylphenyl)pentan-3-ol and 4-methylbenzoic acid. These products can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzoic acid, 3-pentyl ester
  • 3-(4-Methylphenyl)pentan-3-yl benzoate
  • 3-(4-Methylphenyl)pentan-3-yl 2-methylbenzoate

Uniqueness

3-(4-Methylphenyl)pentan-3-yl 4-methylbenzoate is unique due to the presence of both a 4-methylphenyl group and a 4-methylbenzoate ester. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

90139-26-7

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-(4-methylphenyl)pentan-3-yl 4-methylbenzoate

InChI

InChI=1S/C20H24O2/c1-5-20(6-2,18-13-9-16(4)10-14-18)22-19(21)17-11-7-15(3)8-12-17/h7-14H,5-6H2,1-4H3

InChI Key

QIEAQHDTFAOYMW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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